molecular formula C15H11F4NO B4886651 2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B4886651
M. Wt: 297.25 g/mol
InChI Key: BQTWEDCZKWKYKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluoro-containing acetamides often involves direct fluorination or nucleophilic substitution reactions. For instance, compounds with similar structural frameworks have been synthesized through direct fluorination of sodium salt precursors or by coupling reactions involving fluorinated phenols and amines. These methods highlight the versatility and reactivity of fluoro-containing organic compounds in synthetic chemistry (Banks, Besheesh, & Tsiliopoulos, 1996).

Molecular Structure Analysis

Crystal structure analysis plays a crucial role in understanding the molecular configuration of fluoroacetamides. Studies have demonstrated that these molecules can exhibit interesting hydrogen bonding patterns and crystal packing motifs. For example, compounds closely related to "2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide" have shown intermolecular hydrogen bonds and disordered fluorine atoms, revealing the impact of fluorine on the molecular geometry and stability (Pan, Zhang, Wang, & Xia, 2016).

Chemical Reactions and Properties

The chemical reactivity of fluoroacetamides includes their ability to participate in electrophilic fluorination reactions, showcasing their potential as intermediates in the synthesis of fluorinated organic molecules. The presence of fluorine atoms significantly influences the electronic properties of these compounds, making them suitable for various chemical transformations (Goda et al., 2006).

Physical Properties Analysis

The physical properties of fluoroacetamides, such as solubility and crystal packing, are deeply influenced by the presence of fluorine atoms. These properties are crucial for determining the compound's behavior in different solvents and under various temperature conditions. Studies on similar compounds have highlighted the role of fluorine in enhancing solubility in organic solvents and stabilizing crystal structures through fluorine interactions (Yin et al., 2005).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO/c16-13-4-2-1-3-10(13)9-14(21)20-12-7-5-11(6-8-12)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTWEDCZKWKYKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NC2=CC=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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